molecular formula C16H12BrNO2 B8300665 5-Bromo-1-(2-methyl-benzyl)-1H-indole-2,3-dione

5-Bromo-1-(2-methyl-benzyl)-1H-indole-2,3-dione

Cat. No.: B8300665
M. Wt: 330.17 g/mol
InChI Key: DUIRFIADWHSOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(2-methyl-benzyl)-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C16H12BrNO2 and its molecular weight is 330.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12BrNO2

Molecular Weight

330.17 g/mol

IUPAC Name

5-bromo-1-[(2-methylphenyl)methyl]indole-2,3-dione

InChI

InChI=1S/C16H12BrNO2/c1-10-4-2-3-5-11(10)9-18-14-7-6-12(17)8-13(14)15(19)16(18)20/h2-8H,9H2,1H3

InChI Key

DUIRFIADWHSOAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C(=O)C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 5-bromoisatin (90 mg, 0.4 mmol), 2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine on polysteyrene (270-290 mg, 0.60-0.64 mmol, 2.2 mmol/g, Fluka) and 2-methylbenzyl bromide (0.054 mL, 0.4 mmol) in acetonitrile (4 mL) in a 20 dram scintillation vial and shake on a rotator for 2.5 days. Dilute with and a small amount of CH2Cl2 as needed to soluabilize solids. Filter off beads, washing with MeOH, and concentrate in vacuo. Triturate the resulting solid with diethyl ether (about 4 mL) and pipet off the liquid. Dry the solid to obtain approximately 70 mg of the title compound as crude material and use without further purification.
Quantity
90 mg
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0 (± 1) mol
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reactant
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0.054 mL
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reactant
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4 mL
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solvent
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0 (± 1) mol
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